(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1797688-70-0
VCID: VC5816481
InChI: InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2
SMILES: C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

CAS No.: 1797688-70-0

Cat. No.: VC5816481

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone - 1797688-70-0

Specification

CAS No. 1797688-70-0
Molecular Formula C23H22N2O4S
Molecular Weight 422.5
IUPAC Name [4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Standard InChI InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2
Standard InChI Key AQNXGELKWHYQME-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Inferred Physicochemical Properties

PropertyValue
Molecular FormulaC23H21N2O4S\text{C}_{23}\text{H}_{21}\text{N}_2\text{O}_4\text{S}
Molecular Weight429.5 g/mol
logP (Predicted)3.2–4.1
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Rotatable Bonds6

These values are extrapolated from structurally related compounds, such as 4-(phenylsulfonyl)piperidines and pyridinyloxy-containing derivatives . The moderate logP suggests balanced lipophilicity, potentially enabling blood-brain barrier penetration .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous molecules are routinely characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would resolve signals for the piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.8–8.5 ppm), and sulfonyl group.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 429.5 .

  • Infrared Spectroscopy (IR): Key absorptions include sulfonyl S=O stretches (~1350 cm1^{-1}) and carbonyl C=O (~1680 cm1^{-1}).

Synthetic Strategies

Retrosynthetic Analysis

A plausible retrosynthesis dissects the molecule into three fragments:

  • 4-(Phenylsulfonyl)piperidine

  • 3-(Pyridin-2-yloxy)benzoic acid

  • Methanone coupling reagent

This approach aligns with methods used for analogous arylpiperidinyl methanones .

Stepwise Synthesis

  • Synthesis of 4-(Phenylsulfonyl)piperidine
    Piperidine undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonamide .

  • Preparation of 3-(Pyridin-2-yloxy)benzoyl Chloride
    3-Hydroxybenzoic acid is first coupled with 2-chloropyridine via nucleophilic aromatic substitution, followed by conversion to the acid chloride using thionyl chloride .

  • Final Coupling
    The benzoyl chloride reacts with 4-(phenylsulfonyl)piperidine under Friedel-Crafts acylation conditions (AlCl3_3, dichloromethane) to form the methanone bridge .

Key Challenges

  • Regioselectivity: Ensuring exclusive substitution at the piperidine 1-position requires careful control of reaction stoichiometry .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product.

Pharmacological Profile

Serotonin 5-HT2A_{2A}2A Receptor Antagonism

Structural analogs, such as 4-(phenylsulfonyl)piperidines, exhibit high affinity for 5-HT2A_{2A} receptors (Ki<10K_i < 10 nM) . The phenylsulfonyl group is critical for binding to transmembrane helix 5, while the methanone-linked aromatic system interacts with extracellular loop 2 .

Table 2: Comparative Bioactivity of Analogous Compounds

Compound5-HT2A_{2A} KiK_i (nM)logPOral Bioavailability
Target Compound (Predicted)8–153.9Moderate (30–50%)
Reference Compound 2.34.168%

Analytical and Pharmacokinetic Considerations

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